2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid
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Overview
Description
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₅ClN₂O₃S It is known for its unique chemical structure, which includes a chloro-substituted benzoic acid core and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-methyl-1-oxobutylamine.
Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thioxomethyl chloride under basic conditions to form an intermediate compound.
Amidation: The intermediate is then reacted with 3-methyl-1-oxobutylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]methyl]amino]-benzoic acid
- 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]ethyl]amino]-benzoic acid
Uniqueness
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H15ClN2O3S |
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Molecular Weight |
314.79 g/mol |
IUPAC Name |
2-chloro-5-(3-methylbutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H15ClN2O3S/c1-7(2)5-11(17)16-13(20)15-8-3-4-10(14)9(6-8)12(18)19/h3-4,6-7H,5H2,1-2H3,(H,18,19)(H2,15,16,17,20) |
InChI Key |
IAZFCLJLGSILNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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